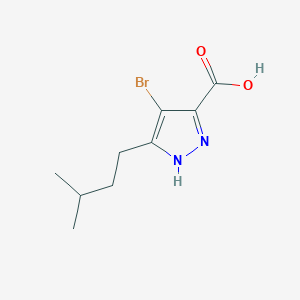

4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They are widely used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid” would depend on the positions of the bromo, isopentyl, and carboxylic acid groups on the pyrazole ring.Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also react with titanium tetrachloride to afford binary adducts .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Pyrazole carboxylic acid derivatives, including structures similar to 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid, are important scaffold structures in heterocyclic compounds due to their diverse biological activities. These activities encompass antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications have been extensively reviewed, highlighting their significance in medicinal chemistry and drug discovery efforts (Cetin, 2020).

Heterocyclic Compound Synthesis

The chemistry of pyrazoline derivatives, such as this compound, is crucial for the synthesis of a wide range of heterocyclic compounds. These compounds serve as valuable building blocks for creating various classes of heterocycles and dyes, demonstrating their versatility and importance in organic synthesis and industrial applications (Gomaa & Ali, 2020).

Hybrid Catalysts in Organic Synthesis

The application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which are closely related to pyrazole derivatives, underscores the evolving role of these compounds in organic synthesis. These catalysts facilitate the development of lead molecules with potential therapeutic applications, indicating the broader impact of pyrazole-based structures in advancing medicinal and pharmaceutical chemistry (Parmar, Vala, & Patel, 2023).

Anticancer Agent Development

Pyrazole carboxylic acid derivatives have been explored for their potential as anticancer agents, with Knoevenagel condensation playing a significant role in generating biologically active molecules. This showcases the therapeutic potential of pyrazole-based compounds in cancer treatment and drug development (Tokala, Bora, & Shankaraiah, 2022).

Pharmacological Properties

A comprehensive review on pyrazole and its pharmacological properties highlights the importance of pyrazole derivatives, including this compound, in various therapeutic applications. The review discusses the structure, synthesis approaches, and biological activities of pyrazole heterocyclic ring structures, emphasizing their significance in drug discovery and pharmaceutical research (Bhattacharya et al., 2022).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyrazoles, which “4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid” is a derivative of, are known to have a wide range of biological activities . They can bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic agents.

Mode of Action

Pyrazoles are known to undergo a variety of chemical reactions, including radical addition followed by intramolecular cyclization , which could potentially affect their interaction with biological targets.

Biochemical Pathways

Without specific information on “this compound”, it’s difficult to say which biochemical pathways it might affect. Pyrazoles and their derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that they may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been reported to have a variety of effects, such as inhibiting the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake .

Eigenschaften

IUPAC Name |

4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-5(2)3-4-6-7(10)8(9(13)14)12-11-6/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGHEYPEOBFKEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=C(C(=NN1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)

![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)